molecular formula C11H18N2O B11903513 6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one

Cat. No.: B11903513
M. Wt: 194.27 g/mol
InChI Key: OOZGZOHSJMVNDR-UHFFFAOYSA-N
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Description

6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the class of naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions. For example, starting from a suitable amine and ketone, the compound can be synthesized through a series of condensation and reduction reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo-derivatives.

    Reduction: Reduction reactions could lead to the formation of more saturated derivatives.

    Substitution: Various substitution reactions can occur, especially at positions susceptible to nucleophilic or electrophilic attack.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce more saturated naphthyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: Could be used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired therapeutic effect. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures but different substituents.

    Isoquinoline derivatives: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

6-Isopropyl-3,4,5,6,7,8-hexahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific substituents and the resulting biological activity. Its isopropyl group and hexahydro structure might confer unique properties compared to other naphthyridine derivatives.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

6-propan-2-yl-1,3,4,5,7,8-hexahydro-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H18N2O/c1-8(2)13-6-5-10-9(7-13)3-4-11(14)12-10/h8H,3-7H2,1-2H3,(H,12,14)

InChI Key

OOZGZOHSJMVNDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC2=C(C1)CCC(=O)N2

Origin of Product

United States

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